molecular formula C4H6O2S B1329581 Acetyl sulfide CAS No. 3232-39-1

Acetyl sulfide

Cat. No. B1329581
CAS RN: 3232-39-1
M. Wt: 118.16 g/mol
InChI Key: DPCQJLQPDJPRCM-UHFFFAOYSA-N
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Description

Acetyl sulfide is a colorless, volatile liquid with a strong odour, and is a member of the sulfide family. It is a highly reactive compound, and is used in a variety of industrial and scientific applications. This compound has a wide range of applications in the fields of chemistry, biology, and medicine. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Target of Action

For instance, some sulfur compounds have been found to target the two-spotted spider mite, Tetranychus urticae, a pest that poses a threat to sustainable crop production .

Mode of Action

For example, some sulfur compounds act as inhibitors of mitochondrial electron transport at complex I .

Biochemical Pathways

Sulfur compounds like acetyl sulfide may be involved in various biochemical pathways. One such pathway is the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . Another pathway involves the conversion of O-acetyl-Ser (OAS) that is formed from Ser, yielding Cys .

Pharmacokinetics

For instance, N-acetylcysteine is rapidly and extensively absorbed, with peak plasma concentrations generally occurring within 1.0 h .

Result of Action

For example, hydrogen sulfide (H2S), a sulfur compound, is involved in the whole life cycle of plants, regulating essential plant processes such as seed germination, root growth, flowering, and anti-aging of post-ripening .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, sulfur assimilation in plants plays a key role in the sulfur cycle in nature. The inorganic sulfur in the environment, sulfate ion in soil and sulfur dioxide gas in the air, is fixed into Cys by the sulfur assimilation pathway in plants .

properties

IUPAC Name

S-acetyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O2S/c1-3(5)7-4(2)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQJLQPDJPRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186058
Record name Acetic thioanhydride
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Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

3232-39-1
Record name Ethanethioic acid, 1,1′-anhydrosulfide
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Record name Acetic thioanhydride
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Record name Acetyl sulfide
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Record name Acetyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for acetyl sulfide?

A1: [] this compound can be synthesized by reacting thiolacetic acid with sodium arsenite. This reaction highlights the reactivity of thioacids with arsenic compounds and provides an alternative to the traditional synthesis using acetyl chloride and hydrogen sulfide.

Q2: How does the presence of this compound contribute to the aroma profile of degraded thiamin (vitamin B1)?

A2: [] Thermal degradation of thiamin, particularly under microwave heating, leads to the formation of various volatile sulfur-containing compounds, including this compound. Alongside other compounds like 2-methyl-3-furanthiol and 2-acetylthiophene, this compound contributes to the overall aroma profile of degraded thiamin, often described as "meaty".

Q3: Does this compound exhibit any unique photodissociation behavior?

A3: [] Yes, this compound exhibits distinct photodissociation characteristics when compared to other carbonyl compounds. Upon excitation to the (1)(n, π*)CO state and subsequent collision-induced internal conversion, it primarily dissociates via highly vibrational states of the ground electronic states. This contrasts with compounds like acetyl chloride, which show dominant fragment elimination from excited states.

Q4: Are there any spectroscopic data available for characterizing this compound?

A4: [] While a full spectroscopic analysis is not available in the provided literature, the electric dipole moment and conformation of this compound have been investigated. This suggests that structural studies on this compound have been conducted and could provide insights into its properties.

Q5: Can you elaborate on the reactivity of this compound with arsenic compounds?

A5: [] Interestingly, the initial hypothesis of this compound forming an acylcarbonium ion in the presence of arsenic sulfides (like As2S3) was disproven. Instead, reactions with arsenic trioxide (As2O3) are more favorable. While this compound itself doesn't directly react with As2O3, its precursor, thiolacetic acid, readily reacts to produce this compound. This implies a complex interplay between thioacids, arsenic compounds, and their respective reaction products.

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